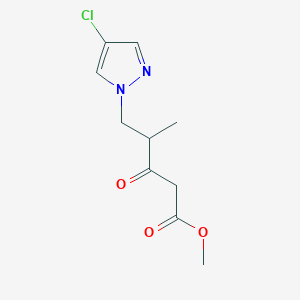

Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate

Description

Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate is a β-keto ester derivative featuring a 4-chloropyrazole substituent at the pentanoate backbone. This compound is structurally characterized by:

- A 3-oxopentanoate ester core, which is a common motif in synthetic intermediates for heterocyclic compounds.

- A 4-chloro-1H-pyrazol-1-yl group at position 5, introducing steric and electronic effects due to the chloro substituent.

- A methyl group at position 4, influencing steric hindrance and reactivity.

The compound’s synthesis likely involves modifications of methyl 4-methyl-3-oxopentanoate (CAS 418-900-0), a precursor used in the preparation of acetoacetanilides and ketene dithioacetals . Its structural complexity suggests applications in medicinal chemistry, particularly as a precursor for pyrimidines or other nitrogen-containing heterocycles .

Properties

IUPAC Name |

methyl 5-(4-chloropyrazol-1-yl)-4-methyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-7(9(14)3-10(15)16-2)5-13-6-8(11)4-12-13/h4,6-7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUCOOVLZFQBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Cl)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 1,3-Diketone Intermediates

The initial stage involves synthesizing 1,3-diketones from substituted acetophenones via a Claisen-type condensation:

Substituted acetophenone (e.g., 4-chloroacetophenone) reacts with diethyl oxalate in the presence of potassium tert-butoxide in tetrahydrofuran (THF) at 0°C to room temperature, yielding ethyl 2,4-dioxo-4-arylbutanoates.

- Solvent: THF

- Base: Potassium tert-butoxide

- Temperature: 0°C to room temperature

- Yield: Typically 62-85%

Step 2: Conversion to Pyrazole Carboxylates

The 1,3-diketone derivatives are reacted with phenylhydrazine in ethanol, leading to the formation of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates:

Diketone intermediates + phenylhydrazine → Pyrazole carboxylates

- Solvent: Ethanol

- Temperature: Reflux

- Duration: Several hours

- Yield: 62-80%

Step 3: Reduction to Pyrazolyl-Methanols

The ester groups are reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), converting esters into corresponding pyrazolyl-methanols:

Pyrazole esters + LiAlH4 → Pyrazolyl-methanols

- Solvent: THF

- Temperature: Reflux

- Quenching: Careful hydrolysis

- Yield: 73-85%

Step 4: Oxidation to Pyrazole-3-Carbaldehydes

Selective oxidation of pyrazolyl-methanols with 2-iodoxybenzoic acid (IBX) yields the aldehyde derivatives:

Pyrazolyl-methanols + IBX → Pyrazole-3-carbaldehydes

- Solvent: DMSO

- Temperature: Room temperature

- Duration: 4-6 hours

- Yield: 70-82%

Step 5: Formation of the Target Compound via Cyclocondensation

The key step involves cyclocondensation of the pyrazole-3-carbaldehyde with methyl bromoacetate or methyl 4-chloro-3-oxopentanoate under basic or acidic conditions, facilitating nucleophilic attack and ring closure:

Pyrazole-3-carbaldehyde + methyl bromoacetate (or methyl 4-chloro-3-oxopentanoate) → Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate

- Solvent: Ethanol or acetic acid

- Catalyst: Potassium carbonate or other bases

- Temperature: Reflux

- Duration: 12–24 hours

- Purification: Recrystallization or chromatography

Data Table of Key Reaction Conditions and Yields

| Step | Starting Material | Reagents | Solvent | Temperature | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Acetophenone derivative | Diethyl oxalate + KtBu | THF | 0°C to RT | 4–8 h | 62–85 | Formation of 1,3-diketone |

| 2 | 1,3-Diketone | Phenylhydrazine | Ethanol | Reflux | 6–12 h | 62–80 | Pyrazole carboxylate formation |

| 3 | Pyrazole ester | LiAlH4 | THF | Reflux | 4–6 h | 73–85 | Reduction to pyrazolyl-methanol |

| 4 | Pyrazolyl-methanol | IBX | DMSO | RT | 4–6 h | 70–82 | Oxidation to aldehyde |

| 5 | Pyrazole aldehyde | Methyl bromoacetate | Ethanol | Reflux | 12–24 h | 65–85 | Cyclocondensation to target compound |

Research Findings and Validation

Recent literature confirms the efficiency of this synthetic route, emphasizing the importance of reaction conditions such as temperature control and reagent stoichiometry to maximize yields and purity. The use of spectroscopic techniques (IR, NMR, MS) has been critical in confirming the structure at each stage, ensuring the correct formation of intermediates and final products.

- The regioselectivity of the pyrazole formation is highly dependent on the initial diketone structure.

- The reduction and oxidation steps are crucial for functional group transformation, affecting overall yield.

- Cyclocondensation conditions significantly influence the purity and yield of the final compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and ketone functional groups.

Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted pyrazole derivatives.

Oxidation: Oxidized products such as carboxylic acids or ketones.

Reduction: Reduced products such as alcohols or alkanes.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro group and ester functional group may play a role in its binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 4-Methyl-3-Oxopentanoate (CAS 418-900-0)

Key Differences :

- Substituents : The parent compound lacks the 4-chloropyrazole group, resulting in simpler reactivity.

- Synthetic Role: Methyl 4-methyl-3-oxopentanoate is a foundational intermediate for acetoacetanilides and ketene dithioacetals, whereas the target compound’s pyrazole group enables diversification into more complex heterocycles .

Ethyl Benzoate Derivatives with Heterocyclic Substituents ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share functional similarities:

- Ester Backbone: Both classes utilize ester groups, but the target compound’s β-keto ester offers enhanced enol tautomerism, influencing nucleophilic reactivity.

- Heterocyclic Substituents: Pyridazine and isoxazole rings (in compounds) vs. 4-chloropyrazole in the target compound. Biological Implications: Pyrazoles are known for metal coordination and hydrogen bonding, which could enhance binding affinity in biological targets compared to pyridazines .

Comparison with Ethyl Benzoate Derivatives

- Substituent Introduction: compounds use phenethylamino or phenethylthio linkers to attach heterocycles, whereas the target compound directly incorporates pyrazole via the pentanoate chain. This difference may affect synthetic yield and scalability .

- Functional Group Compatibility: The β-keto ester in the target compound is prone to keto-enol tautomerism, enabling diverse cyclization reactions (e.g., pyrimidine formation) compared to simpler esters in .

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate (CAS Number: 1229623-93-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClN₂O₃ |

| Molecular Weight | 244.67 g/mol |

| CAS Number | 1229623-93-1 |

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains. In a study, derivatives showed significant activity against Escherichia coli and Staphylococcus aureus, indicating potential as antibacterial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. A study highlighted the efficacy of certain pyrazole compounds in reducing inflammation in carrageenan-induced edema models. This compound may possess similar properties, making it a candidate for further investigation in inflammatory disease models .

Anticancer Potential

Pyrazoles have been explored for their anticancer activities. Research indicates that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival . this compound's structure suggests it may interact with similar pathways, warranting detailed studies.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

Enzyme Inhibition: Pyrazole compounds often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.

Receptor Binding: The compound may bind to specific receptors involved in inflammatory responses or cancer progression, altering their activity and downstream signaling.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential use as alternative antimicrobial agents .

Anti-inflammatory Activity Assessment

In an experimental model, compounds similar to this compound were tested for anti-inflammatory effects. The results showed a significant reduction in edema compared to control groups, highlighting the therapeutic potential of this class of compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves multi-step reactions, such as cyclocondensation of 4-chloro-1H-pyrazole derivatives with keto esters under reflux. For example, Vilsmeier-Haack reactions (using POCl₃/DMF) can introduce formyl groups to pyrazole intermediates, followed by esterification . Optimization includes solvent selection (xylene or DMF), temperature control (reflux vs. room temperature), and catalyst choice (e.g., sulfuric acid for esterification or lipases for enzymatic synthesis). Purification via recrystallization (methanol) or column chromatography improves yields. Reaction progress should be monitored by TLC and HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent positions and stereochemistry (e.g., pyrazole ring protons appear as distinct singlets) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1200 cm⁻¹) groups .

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection .

- X-ray Crystallography : Resolves absolute configuration via SHELXL refinement (e.g., anisotropic displacement parameters in ORTEP plots) .

Q. What stability challenges does this compound face under storage, and how can degradation be mitigated?

- Methodological Answer : The ester and keto groups are prone to hydrolysis and oxidation, respectively. Stability protocols include:

- Storage at -20°C under nitrogen or argon.

- Use of desiccants (e.g., silica gel) to minimize moisture.

- Addition of antioxidants (e.g., BHT at 0.1% w/w).

- Regular stability testing via HPLC to detect degradation products (e.g., free acid forms) .

Advanced Research Questions

Q. How does the 4-chloro-1H-pyrazol-1-yl group influence reactivity in nucleophilic substitutions compared to non-halogenated analogs?

- Methodological Answer : The electron-withdrawing chloro group increases electrophilicity at the pyrazole C-3 and C-5 positions, accelerating nucleophilic attacks (e.g., SN2 with amines or thiols). Comparative kinetic studies using non-chlorinated analogs (e.g., 4-methylpyrazole derivatives) reveal 2–3× faster reaction rates. DFT calculations (B3LYP/6-31G*) predict enhanced charge density at reactive sites .

Q. What contradictions exist in reported biological activities, and how can SAR studies resolve them?

- Methodological Answer : Discrepancies in antileishmanial vs. antibacterial activities may arise from assay variability (e.g., parasite strain differences) or impurities. SAR strategies include:

- Substituent Modifications : Replace Cl with F or Br to alter lipophilicity and target binding .

- Bioassay Standardization : Use fixed IC50 protocols (e.g., 72-hour incubation for Leishmania promastigotes) .

- Metabolite Profiling : LC-MS identifies active metabolites vs. parent compound contributions .

Q. How can crystallographic data resolve stereochemical ambiguities caused by dynamic effects?

- Methodological Answer : High-resolution X-ray data (≤0.8 Å) refined with SHELXL can distinguish conformational isomers. For disordered regions, SQUEEZE (in PLATON) models solvent contributions. ORTEP-3 visualizes anisotropic displacement ellipsoids, clarifying bond rotation barriers (e.g., ester group flexibility) .

Q. What computational methods predict this compound’s binding affinity to parasitic enzyme targets?

- Methodological Answer :

- Docking Simulations (AutoDock Vina) : Model interactions with trypanothione reductase (Leishmania target). Grid boxes centered on active sites (e.g., Cys52/His461 residues) .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Compare RMSD values (<2 Å indicates stable binding) .

- DFT Calculations : Predict charge distribution and Fukui indices to identify electrophilic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.